![molecular formula C22H20FN7O2 B2595391 C22H20FN7O2 CAS No. 1798622-79-3](/img/structure/B2595391.png)
C22H20FN7O2
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Description
Molecular Structure Analysis
The molecular structure of C22H20FN7O2 is characterized by its IUPAC name: N-(2-fluoro-6-phenoxyphenyl)-1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxamide . The SMILES string representation of the molecule is: Fc2cccc(Oc1ccccc1)c2NC(=O)C3CCN(CC3)c5ccc4nnnn4n5 .
Scientific Research Applications
Advanced Catalysis
Silica-based nanoparticles functionalized with C22H20FN7O2 can serve as efficient catalysts. Their high surface area and tunable surface chemistry allow for tailored catalytic activity. Researchers have explored their use in organic transformations, such as C–C bond formation, oxidation reactions, and asymmetric synthesis .
Surface-Enhanced Raman Spectroscopy (SERS)
Silica nanoparticles functionalized with C22H20FN7O2 can enhance Raman signals, enabling sensitive detection of trace analytes. Researchers have used them as SERS substrates for detecting environmental pollutants, biomolecules, and chemical species.
These applications highlight the versatility and potential impact of C22H20FN7O2-modified silica nanoparticles in various scientific and technological domains. Further research and development will continue to uncover novel uses and optimize their performance . If you need more information or additional applications, feel free to ask! 😊
properties
IUPAC Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-3-32-13-16-12-25-14(2)26-21(16)27-22(31)19-20(15-8-10-24-11-9-15)30(29-28-19)18-7-5-4-6-17(18)23/h4-12H,3,13H2,1-2H3,(H,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOHPAOAMUGZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(N=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
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